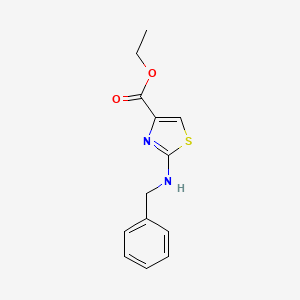

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . It has a molecular weight of 193.25 and its formula is C11H15NO2 .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzylamino)acetate consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate are not available, Ethyl 2-(benzylamino)acetate is known to be used in various chemical reactions due to its high reactivity .Physical and Chemical Properties Analysis

Ethyl 2-(benzylamino)acetate is a liquid that appears colorless to light yellow . It has a high solubility in DMSO . The compound has a molecular weight of 193.25 and its formula is C11H15NO2 .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate derivatives have been synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. The synthesis of such compounds often involves cyclization reactions, characterizations by spectroscopic methods (FTIR, NMR), and crystallographic analysis to determine their structure. For instance, a study detailed the synthesis, spectroscopic characterization, and crystallographic behavior of a closely related compound, using density functional theory (DFT) for further theoretical insight into its structure and properties (Haroon et al., 2018).

Potential in Drug Development

Research has shown that certain derivatives exhibit significant biological activities, including anticancer properties. For example, derivatives have been synthesized and evaluated for in vitro and in vivo activities, showing promising results as apoptosis-inducing agents for breast cancer (Gad et al., 2020).

Enzymatic Kinetic Resolution

The compound has been used as an intermediate in the enzymatic kinetic resolution of related compounds, which is crucial for producing enantiomerically pure substances important in drug synthesis. A study demonstrated the lipase-catalyzed transesterification reaction's efficiency in achieving high enantiomeric excess and yield, highlighting the compound's role in synthesizing chiral drugs (Kasture et al., 2005).

Nonlinear Optical Properties

Thiazole derivatives, including this compound, have been investigated for their nonlinear optical (NLO) properties, which are essential for optoelectronic applications. Research combining experimental and computational analyses has revealed these compounds' potential as NLO materials, contributing to the development of new optoelectronic devices (Haroon et al., 2020).

Safety and Hazards

Orientations Futures

Ethyl 2-(benzylamino)acetate is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products . Its future directions could involve further exploration of its potential applications in various fields of research and industry.

Propriétés

IUPAC Name |

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSAVNDMVKWSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[4-(2,2-difluoroethoxy)phenyl]acetate hydrochloride](/img/structure/B2659470.png)

![Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2659471.png)

![tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate](/img/structure/B2659472.png)

![4-Aminopyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2659473.png)

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2659475.png)

![(5aS,10bR)-2-(2,6-Diethylphenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2659476.png)

![(5-{[4-(4-methoxyphenyl)piperazino]methyl}-1-methyl-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2659478.png)

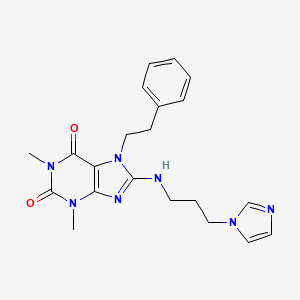

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2659480.png)

![2-[(5-bromo-2-methylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2659483.png)

![2-[(Tert-butoxy)methyl]aniline](/img/structure/B2659485.png)

![N-(4-methylphenyl)-N'-[2-(3-pyridinyl)-4-pyrimidinyl]urea](/img/structure/B2659486.png)

![6-CHLORO-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2659488.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)